Ethyl-2-amino-4-(3-ethoxycarbonylphenyl)thiophene-3-carboxylate

Catalog No.
S12389610
CAS No.
M.F
C16H17NO4S
M. Wt
319.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl-2-amino-4-(3-ethoxycarbonylphenyl)thiophene-...

Product Name

Ethyl-2-amino-4-(3-ethoxycarbonylphenyl)thiophene-3-carboxylate

IUPAC Name

ethyl 2-amino-4-(3-ethoxycarbonylphenyl)thiophene-3-carboxylate

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C16H17NO4S/c1-3-20-15(18)11-7-5-6-10(8-11)12-9-22-14(17)13(12)16(19)21-4-2/h5-9H,3-4,17H2,1-2H3

InChI Key

XKWQHQWUELQHNO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=CSC(=C2C(=O)OCC)N

Ethyl-2-amino-4-(3-ethoxycarbonylphenyl)thiophene-3-carboxylate is a thiophene derivative characterized by its unique structure, which includes an ethyl ester, an amino group, and a phenyl ring substituted with an ethoxycarbonyl group. Its molecular formula is C16H17NO4SC_{16}H_{17}NO_4S and it has a molecular weight of approximately 319.38 g/mol. This compound is notable for its potential applications in medicinal chemistry due to its structural features that may influence biological activity.

Typical of thiophene derivatives. These reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
  • Cyclization Reactions: The compound can undergo cyclization reactions to form more complex structures, which may enhance biological activity.

These reactions are significant for modifying the compound's properties and enhancing its efficacy in various applications.

Thiophene derivatives, including Ethyl-2-amino-4-(3-ethoxycarbonylphenyl)thiophene-3-carboxylate, have shown promising biological activities. Research indicates that compounds with similar structures can exhibit:

  • Antitumor Activity: Some thiophene derivatives have been identified as potent inhibitors of tumor cell growth, particularly in cells expressing folate receptors .
  • Antimicrobial Properties: These compounds may also possess antimicrobial properties, making them candidates for further investigation in treating infections .
  • Enzyme Inhibition: Certain analogs have been studied for their ability to inhibit specific enzymes involved in cancer metabolism, suggesting potential therapeutic roles in oncology .

The synthesis of Ethyl-2-amino-4-(3-ethoxycarbonylphenyl)thiophene-3-carboxylate typically involves multi-step processes:

  • Starting Materials: The synthesis begins with ethyl cyanoacetate and appropriate thiophenes.
  • Formation of Thiophene Ring: The Gewald reaction, involving sulfur and a suitable carbon source, can be employed to construct the thiophene ring .
  • Functionalization: Subsequent steps involve introducing the amino and ethoxycarbonyl groups through nucleophilic substitution and acylation reactions .
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

These methods are essential for obtaining high-purity compounds suitable for biological testing.

Ethyl-2-amino-4-(3-ethoxycarbonylphenyl)thiophene-3-carboxylate has potential applications in various fields:

  • Pharmaceutical Development: Its structural characteristics make it a candidate for developing new drugs targeting cancer and infectious diseases.
  • Material Science: Thiophene derivatives are also explored in organic electronics and photovoltaic devices due to their electronic properties.
  • Agricultural Chemistry: There is potential for use as agrochemicals due to possible herbicidal or fungicidal properties.

Studies on the interactions of Ethyl-2-amino-4-(3-ethoxycarbonylphenyl)thiophene-3-carboxylate with biological targets are crucial for understanding its mechanism of action:

  • Binding Studies: Investigating how this compound binds to specific enzymes or receptors can reveal insights into its therapeutic potential.
  • In Vitro Assays: Testing its effects on various cell lines helps determine cytotoxicity and selectivity towards cancerous versus normal cells.
  • Mechanistic Studies: Understanding the biochemical pathways affected by this compound can aid in elucidating its role as a potential drug candidate.

Several compounds share structural similarities with Ethyl-2-amino-4-(3-ethoxycarbonylphenyl)thiophene-3-carboxylate, which can provide insights into its uniqueness:

Compound NameCAS NumberSimilarity Score
Ethyl 2-amino-4-methylthiophene-3-carboxylate43088-42-20.94
Ethyl 2-amino-5-bromothiophene-3-carboxylate56387-07-60.82
Methyl 2-amino-thiophene-3-carboxylate4651-81-40.97
tert-butyl 2-amino-thiophene-3-carboxylate59739-05-80.95
Ethyl 2-amino-4-isopropylthiophene-3-carboxylate72965-16-30.88

Uniqueness

Ethyl-2-amino-4-(3-ethoxycarbonylphenyl)thiophene-3-carboxylate stands out due to the presence of both an ethoxycarbonyl substituent on the phenylene ring and an amino group at the thiophene position, which may confer unique biological activities not observed in simpler thiophene derivatives.

XLogP3

3.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

319.08782920 g/mol

Monoisotopic Mass

319.08782920 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-09

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